molecular formula C13H21NO2S B047847 Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate CAS No. 124499-24-7

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate

Cat. No.: B047847
CAS No.: 124499-24-7
M. Wt: 255.38 g/mol
InChI Key: KZUKIUTUXAZRLI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is an organic compound that features a thiophene ring substituted with an aminoethyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed for the efficient introduction of the tert-butoxycarbonyl group .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The aminoethyl group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can serve as a probe for studying biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[5-(2-amino-ethyl)-furan-3-YL]-propionate: Similar structure but with a furan ring instead of a thiophene ring.

    Tert-butyl 3-[5-(2-amino-ethyl)-pyrrole-3-YL]-propionate: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan and pyrrole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .

Biological Activity

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

The compound can be characterized by the following properties:

  • Molecular Formula : C13H19N1O2S1
  • Boiling Point : Approximately 348.0 ± 32.0 °C (predicted)
  • Density : 1.090 ± 0.06 g/cm³ (predicted)
  • pKa : Not specified in the available literature, but typically relevant for understanding its acid-base behavior in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiophene moiety is known for its role in enhancing the lipophilicity and bioavailability of compounds, which may facilitate their interaction with target proteins.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis40 µg/mL
Compound BP. aeruginosa50 µg/mL
Compound CS. typhiComparable to ceftriaxone

These findings suggest that this compound could exhibit similar or enhanced antibacterial activity due to its structural characteristics .

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis, which are critical for tumor growth and metastasis .

Case Studies

  • Study on Antibacterial Efficacy : A recent publication investigated several thiophene derivatives, including this compound, against resistant bacterial strains. The results indicated a promising antibacterial profile comparable to established antibiotics, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .
  • Anticancer Activity Assessment : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cells. The study highlighted that these compounds could induce apoptosis through mitochondrial pathways, emphasizing their potential as novel anticancer agents .

Properties

IUPAC Name

tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKIUTUXAZRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567317
Record name tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-24-7
Record name 1,1-Dimethylethyl 5-(2-aminoethyl)-3-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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